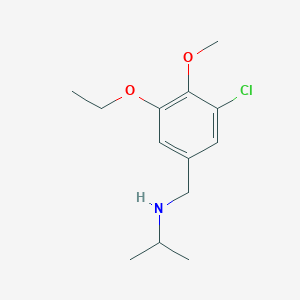![molecular formula C17H19NO B276066 N-[4-(allyloxy)benzyl]-N-benzylamine](/img/structure/B276066.png)
N-[4-(allyloxy)benzyl]-N-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)benzyl]-N-benzylamine, also known as ABBA, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. ABBA is a small molecule that belongs to the class of arylalkylamines and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-[4-(allyloxy)benzyl]-N-benzylamine is not fully understood. However, it has been shown to interact with several cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. N-[4-(allyloxy)benzyl]-N-benzylamine has been shown to modulate the activity of these targets, leading to its biological effects.
Biochemical and physiological effects:
N-[4-(allyloxy)benzyl]-N-benzylamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, as well as an antibacterial and antifungal effect. N-[4-(allyloxy)benzyl]-N-benzylamine has also been shown to have an anti-inflammatory effect, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(allyloxy)benzyl]-N-benzylamine is its small molecular size, which allows for easy synthesis and purification. N-[4-(allyloxy)benzyl]-N-benzylamine is also stable under normal laboratory conditions, making it easy to handle. However, one of the limitations of N-[4-(allyloxy)benzyl]-N-benzylamine is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[4-(allyloxy)benzyl]-N-benzylamine. One potential direction is the development of N-[4-(allyloxy)benzyl]-N-benzylamine as a potential cancer therapy. Further studies are needed to determine the exact mechanism of action of N-[4-(allyloxy)benzyl]-N-benzylamine and its potential efficacy in cancer treatment. Another potential direction is the study of N-[4-(allyloxy)benzyl]-N-benzylamine in the treatment of inflammatory diseases. Further studies are needed to determine the anti-inflammatory properties of N-[4-(allyloxy)benzyl]-N-benzylamine and its potential use in the treatment of inflammatory diseases. Overall, N-[4-(allyloxy)benzyl]-N-benzylamine has shown great potential for therapeutic applications and further studies are needed to fully understand its biological effects.
Synthesis Methods
The synthesis of N-[4-(allyloxy)benzyl]-N-benzylamine involves the reaction of benzylamine with 4-(allyloxy)benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and the product is obtained in good yield after purification. The chemical structure of N-[4-(allyloxy)benzyl]-N-benzylamine is shown below.
Scientific Research Applications
N-[4-(allyloxy)benzyl]-N-benzylamine has been shown to exhibit a wide range of biological activities, making it a potential candidate for therapeutic applications. It has been studied for its antifungal, antibacterial, antitumor, and anti-inflammatory properties. N-[4-(allyloxy)benzyl]-N-benzylamine has also been shown to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
Product Name |
N-[4-(allyloxy)benzyl]-N-benzylamine |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H19NO/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15/h2-11,18H,1,12-14H2 |
InChI Key |
ANLOSKPZOMCJIL-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275983.png)
![N-(tert-butyl)-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B275984.png)
![N,N-diethyl-N'-[(2-methoxynaphthalen-1-yl)methyl]ethane-1,2-diamine](/img/structure/B275985.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275987.png)
![2-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B275988.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275993.png)
![N-[4-(methylsulfanyl)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B275998.png)


![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)